molecular formula C19H26N4O5S2 B4558869 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[3-(phenylsulfonyl)propanoyl]piperazine

1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[3-(phenylsulfonyl)propanoyl]piperazine

Cat. No.: B4558869
M. Wt: 454.6 g/mol
InChI Key: WGIPSTBMRDCNRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[3-(phenylsulfonyl)propanoyl]piperazine is a useful research compound. Its molecular formula is C19H26N4O5S2 and its molecular weight is 454.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 454.13446229 g/mol and the complexity rating of the compound is 792. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Potential

Studies have highlighted the anticancer activities of compounds with a piperazine substituent, similar in structure to the compound . These compounds exhibit significant in vitro anticancer effects against various cancer cell lines, including lung, kidney, central nervous system, ovarian, prostate, breast cancer, epithelial cancer, leukemia, and melanoma. The effectiveness of these compounds suggests a potential pathway for the development of anticancer therapies leveraging the unique properties of such piperazine derivatives (Turov, 2020).

Antiproliferative Activity

Research into 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives has demonstrated notable antiproliferative effects against human cancer cell lines. These findings underline the therapeutic potential of piperazine derivatives in combating cancer through the inhibition of cell proliferation, offering a foundation for further investigation into their clinical applications as anticancer agents (Mallesha et al., 2012).

Antibacterial and Biofilm Inhibition

Innovative bis(pyrazole-benzofuran) hybrids incorporating a piperazine linker have shown potent antibacterial efficacy and biofilm inhibition against various bacterial strains, including E. coli, S. aureus, and S. mutans. This research suggests a promising avenue for the development of new antibacterial agents capable of targeting bacterial biofilms, a critical factor in antibiotic resistance (Mekky & Sanad, 2020).

Enzyme Inhibition

The synthesis and characterization of adenosine A2B receptor antagonists with subnanomolar affinity and high selectivity, derived from piperazine-based compounds, have been reported. These findings highlight the potential of such derivatives in therapeutic applications targeting the adenosine A2B receptor, with implications for the treatment of diseases where adenosine receptor modulation is beneficial (Borrmann et al., 2009).

Neuropharmacological Applications

Piperazine derivatives have been identified as possessing high affinities for serotonin receptors (5-HT2C and 5-HT6), demonstrating significant antagonistic activity. This suggests potential applications in the development of novel treatments for psychiatric disorders, leveraging the modulation of serotonin receptor pathways to achieve therapeutic effects (Park et al., 2010).

Properties

IUPAC Name

3-(benzenesulfonyl)-1-[4-(1-ethyl-3-methylpyrazol-4-yl)sulfonylpiperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O5S2/c1-3-22-15-18(16(2)20-22)30(27,28)23-12-10-21(11-13-23)19(24)9-14-29(25,26)17-7-5-4-6-8-17/h4-8,15H,3,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGIPSTBMRDCNRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)S(=O)(=O)N2CCN(CC2)C(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[3-(phenylsulfonyl)propanoyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[3-(phenylsulfonyl)propanoyl]piperazine
Reactant of Route 3
1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[3-(phenylsulfonyl)propanoyl]piperazine
Reactant of Route 4
Reactant of Route 4
1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[3-(phenylsulfonyl)propanoyl]piperazine
Reactant of Route 5
Reactant of Route 5
1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[3-(phenylsulfonyl)propanoyl]piperazine
Reactant of Route 6
1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[3-(phenylsulfonyl)propanoyl]piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.